4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a furan ring, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the imine group.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to specific enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((Furan-2-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((Furan-2-ylmethylene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
573944-76-0 |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4O2S/c1-11(2)22-13-6-3-5-12(9-13)15-18-19-16(23)20(15)17-10-14-7-4-8-21-14/h3-11H,1-2H3,(H,19,23)/b17-10+ |
InChI Key |
HHVHFGNGZKHSKT-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CO3 |
Origin of Product |
United States |
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